2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Chemical Sourcing Quality Control Procurement

This ortho-alkoxy benzamide derivative features a 3-nitrophenyl handle ideal for SAR exploration via reduction/diazotization. Exhibits IC50 600 nM against β-glucuronidase (assay control) and minimal adenosine A2A/A1 affinity (Ki >2.8 μM), making it a clean negative control. ≥95% purity ensures reproducible synthetic yields and reliable assay performance.

Molecular Formula C15H12N2O5
Molecular Weight 300.27
CAS No. 866019-39-8
Cat. No. B2437122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
CAS866019-39-8
Molecular FormulaC15H12N2O5
Molecular Weight300.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19)
InChIKeyVVVOKFABHXFABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (CAS 866019-39-8): Technical Specifications and Sourcing Baseline


2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, a benzamide ether derivative with the molecular formula C15H12N2O5 and a molecular weight of 300.27 g/mol, is a research chemical primarily utilized as a synthetic intermediate or a building block in medicinal chemistry . The compound features a core ortho-alkoxy benzamide scaffold, which is recognized as a privileged structure for its potential to interact with various biological targets, making it a valuable starting point for hit-to-lead campaigns and structure-activity relationship (SAR) studies . Commercially, the compound is available with a minimum purity specification of 95% .

Why 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Cannot Be Substituted by Generic Benzamide Analogs


Generic substitution with other benzamide derivatives is not a trivial exercise due to the compound's specific ortho-alkoxy ether linkage, which is crucial for its unique conformational flexibility and potential to engage in distinct hydrogen-bonding and π-stacking interactions not accessible to simpler benzamide analogs . The presence of a 3-nitrophenyl group is a critical structural determinant that can dramatically alter a molecule's biological profile, influencing parameters such as target affinity, metabolic stability, and cellular permeability. Replacing this core with a different substituent or scaffold without quantitative comparative data introduces a high degree of uncertainty in any scientific or industrial application, underscoring the need for product-specific evidence for selection [1].

Quantitative Differentiation Guide for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (CAS 866019-39-8)


Comparative Purity Specifications Across Commercial Vendors

When sourcing 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, the minimum specified purity is a primary differentiator among commercial suppliers. This quantitative metric directly impacts the reliability of downstream experimental results and cost-efficiency. AKSci reports a minimum purity specification of 95% for its product . In contrast, Sigma-Aldrich lists a purity of 90% for its offering of the same compound . This represents a quantifiable difference in the baseline quality, which can influence the amount of starting material required and the necessity for further purification steps in a research workflow.

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Lack of High-Affinity Binding at Adenosine A2A and A1 Receptors as a Differentiator for Selectivity Screening

A key piece of evidence for experimental design is the compound's negligible affinity for adenosine A2A and A1 receptors. In a direct radioligand binding assay, 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (reported as CHEMBL137922) displayed a Ki value of 2.81 μM (2,810 nM) for the rat adenosine A2A receptor and a Ki value of >100 μM (>100,000 nM) for the rat adenosine A1 receptor [1]. This data serves as a quantitative benchmark, demonstrating that the compound is not a potent binder at these GPCR targets, which is a valuable piece of information for researchers designing selectivity panels or counter-screens.

Adenosine Receptors Selectivity Screening GPCR

Potential for Beta-Glucuronidase Inhibition as a Phenotypic Assay Tool

The compound demonstrates measurable inhibition of beta-glucuronidase, an enzyme involved in the metabolism and clearance of xenobiotics and endogenous compounds. In a functional assay, 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide inhibited beta-glucuronidase activity with an IC50 value of 600 nM [1]. This level of inhibition is not potent enough to be a clinical lead but is significant enough to make it a useful tool compound for exploring the role of beta-glucuronidase in cellular models or for serving as a reference point in the development of more potent and selective inhibitors.

Enzyme Inhibition Phenotypic Assays Metabolism

Optimal Research and Procurement Scenarios for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide


Medicinal Chemistry Hit-to-Lead Optimization Campaigns

The ortho-alkoxy benzamide scaffold serves as a versatile starting point for the synthesis of focused libraries. The presence of the 3-nitrophenyl group provides a synthetic handle for subsequent modifications (e.g., reduction to an aniline for amide coupling or diazotization) to rapidly explore structure-activity relationships (SAR) around the core benzamide ether moiety . Its lack of potent off-target activity at adenosine receptors, as evidenced by Ki values > 2.8 μM, suggests it is a clean chemical starting point unlikely to interfere with these common GPCRs, making it ideal for target-agnostic phenotypic screening [1].

Assay Development for Beta-Glucuronidase Activity

With a reported IC50 of 600 nM against beta-glucuronidase, this compound is a valuable tool for developing and validating enzyme inhibition assays . It can serve as a mid-range reference compound to standardize assay conditions, verify assay robustness, and benchmark the activity of newly synthesized inhibitors. Its lack of high potency ensures it does not saturate the assay signal, making it a suitable control for detecting small changes in inhibition.

Negative Control in Adenosine Receptor Pharmacology Studies

The quantitatively defined lack of high affinity for adenosine A2A (Ki = 2,810 nM) and A1 (Ki > 100,000 nM) receptors qualifies 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide as an excellent negative control in any study investigating adenosine receptor signaling or pharmacology . Its use ensures that observed phenotypic effects are not confounded by unintended engagement of these common receptors, thereby increasing the internal validity of experimental results.

Chemical Procurement for High-Purity Starting Material

When procuring this compound as a synthetic intermediate, the minimum purity specification is a critical factor. Based on vendor comparisons, the product from AKSci, with a specified purity of 95%, provides a 5 percentage point advantage over the Sigma-Aldrich offering (90% purity) [1] . For synthetic routes requiring high-purity starting materials to minimize side reactions or avoid costly purification steps, this specification difference can directly translate into higher yields and more reproducible results, making it the preferred choice for rigorous chemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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